molecular formula C11H9NOS3 B5061700 2-(allylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one

2-(allylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one

Cat. No. B5061700
M. Wt: 267.4 g/mol
InChI Key: SZTGXTIRCQBOKL-TWGQIWQCSA-N
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Description

The compound “2-(allylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring . The presence of the allylthio and 3-thienylmethylene groups suggest that this compound may have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing two non-carbon atoms (in this case, nitrogen and sulfur) . The allylthio group would be attached to one of the carbon atoms in the ring, and the 3-thienylmethylene group would be attached to another carbon atom in the ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Some general properties of thiazoles include: they are aromatic compounds, they have relatively high melting points compared to similar-sized molecules, and they are polar due to the presence of nitrogen and sulfur atoms .

Future Directions

The study of thiazoles and their derivatives is an active area of research, due to their presence in many biologically active compounds. Future research may focus on synthesizing new thiazole derivatives and studying their properties and potential applications .

properties

IUPAC Name

(4Z)-2-prop-2-enylsulfanyl-4-(thiophen-3-ylmethylidene)-1,3-thiazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS3/c1-2-4-15-11-12-9(10(13)16-11)6-8-3-5-14-7-8/h2-3,5-7H,1,4H2/b9-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTGXTIRCQBOKL-TWGQIWQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=CC2=CSC=C2)C(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=N/C(=C\C2=CSC=C2)/C(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-prop-2-enylsulfanyl-4-(thiophen-3-ylmethylidene)-1,3-thiazol-5-one

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